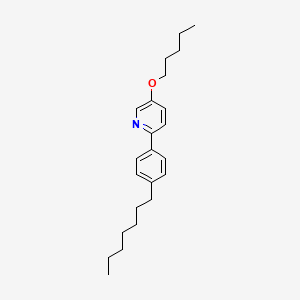
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a heptylphenyl group at the 2-position and a pentyloxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Heptylphenyl Intermediate: The synthesis begins with the preparation of 4-heptylphenyl bromide through the bromination of 4-heptyltoluene.
Coupling Reaction: The 4-heptylphenyl bromide is then subjected to a Suzuki coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Etherification: The final step involves the etherification of the resulting 2-(4-heptylphenyl)pyridine with pentanol in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Heptylphenyl)-5-(hexyloxy)pyridine
- 2-(4-Heptylphenyl)-5-(butyloxy)pyridine
- 2-(4-Heptylphenyl)-5-(methoxy)pyridine
Uniqueness
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The heptylphenyl and pentyloxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
558479-96-2 |
|---|---|
Fórmula molecular |
C23H33NO |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-(4-heptylphenyl)-5-pentoxypyridine |
InChI |
InChI=1S/C23H33NO/c1-3-5-7-8-9-11-20-12-14-21(15-13-20)23-17-16-22(19-24-23)25-18-10-6-4-2/h12-17,19H,3-11,18H2,1-2H3 |
Clave InChI |
RKDDUPINIXABJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
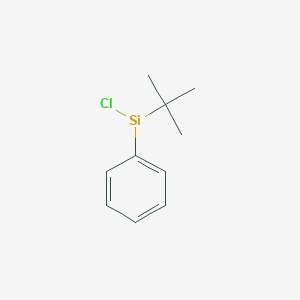
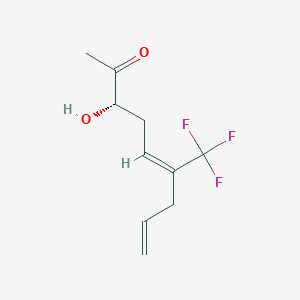
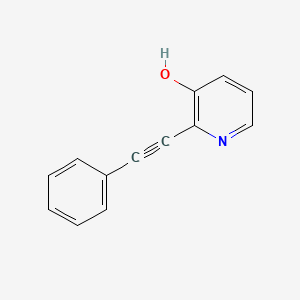
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
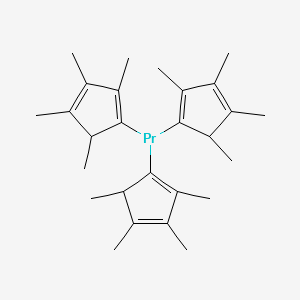

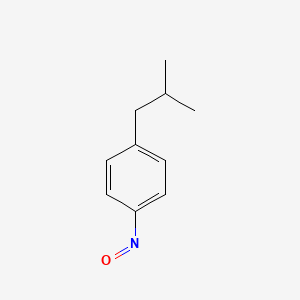
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)

![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
